Product packaging for 1-(3-chloropropyl)-4-phenylpiperazine(Cat. No.:CAS No. 10599-17-4)

1-(3-chloropropyl)-4-phenylpiperazine

Cat. No.: B8762227
CAS No.: 10599-17-4
M. Wt: 238.75 g/mol
InChI Key: AQLHJNRNLYDLDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropropyl)-4-phenylpiperazine (CAS 10599-17-4) is a significant chemical intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C13H19ClN2, with a molecular weight of 238.76 g/mol for the free base . The compound has a calculated density of 1.094 g/cm³ and a boiling point of 354.5°C at 760 mmHg . This compound is primarily valued as a versatile building block for the synthesis of more complex molecules. It is notably recognized as a key intermediate in the production of pharmaceuticals, including its role as a precursor in the synthesis of Trazodone and related compounds . The presence of both the piperazine ring and the reactive 3-chloropropyl chain makes it a valuable scaffold for further chemical modifications and structure-activity relationship (SAR) studies. The related hydrochloride salt (CAS 79145-33-8) is also available for research purposes, with a molecular weight of 275.22 g/mol for the formula C13H20Cl2N2 . As a member of the phenylpiperazine class, this compound shares structural features with other pharmacologically active agents that have been studied for their interactions with monoamine transporters in the central nervous system, although its specific profile is distinct . Researchers utilize this compound strictly as a synthetic intermediate in controlled laboratory settings. This product is intended for research purposes only and is not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19ClN2 B8762227 1-(3-chloropropyl)-4-phenylpiperazine CAS No. 10599-17-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10599-17-4

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

1-(3-chloropropyl)-4-phenylpiperazine

InChI

InChI=1S/C13H19ClN2/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2

InChI Key

AQLHJNRNLYDLDP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCl)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 3 Chloropropyl 4 Phenylpiperazine

Established Synthetic Routes

The synthesis of 1-(3-chloropropyl)-4-phenylpiperazine is typically achieved through multi-step approaches that involve the formation of a piperazine (B1678402) ring system followed by alkylation.

Multi-Step Synthesis Approaches

The most common synthetic pathway to this compound involves a two-step process. The initial step is the synthesis of the precursor, 1-(3-chlorophenyl)piperazine (B195711) hydrochloride. This is followed by the alkylation of the piperazine ring with a suitable three-carbon electrophile. tdcommons.orggoogle.com

A well-documented multi-step synthesis is initiated from diethanolamine (B148213). tdcommons.orggoogle.com Diethanolamine is first reacted with thionyl chloride to produce di(2-chloroethyl)amine hydrochloride. This intermediate is then reacted with 3-chloroaniline (B41212) to form 1-(3-chlorophenyl)piperazine hydrochloride. The final step involves the reaction of this piperazine derivative with 1-bromo-3-chloropropane (B140262) to yield the target compound, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. tdcommons.orggoogle.com

Reactant Precursors and Reaction Optimization

The efficiency of the synthesis of this compound is highly dependent on the preparation of its precursors and the optimization of the subsequent reaction conditions.

The synthesis of the key precursor, 1-(3-chlorophenyl)piperazine hydrochloride, is a critical step. One established method involves the reaction of 3-chloroaniline with di(2-chloroethyl)amine hydrochloride. tdcommons.orggoogle.com This reaction is typically carried out in a high-boiling solvent such as xylene under reflux conditions. researchgate.net The di(2-chloroethyl)amine hydrochloride itself is synthesized from diethanolamine and thionyl chloride. tdcommons.orggoogle.com

Another approach to substituted piperazines involves the reaction of aniline (B41778) derivatives with bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures. nih.gov

The final step in the synthesis is the N-alkylation of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane. tdcommons.orggoogle.comtdcommons.org This reaction introduces the 3-chloropropyl side chain onto the piperazine ring. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Optimization of this step is crucial for achieving a high yield of the desired product.

Reaction Conditions and Solvent Systems

The choice of reaction conditions and solvent systems plays a pivotal role in the synthesis of this compound, influencing both the reaction rate and the purity of the final product.

The alkylation of 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane can be performed under various conditions. A common method employs a biphasic solvent system of water and an organic solvent like acetone (B3395972) or toluene. google.comresearchgate.net In this system, a base such as sodium hydroxide (B78521) is used, and the reaction is typically conducted at a controlled temperature, for instance, between 0 and 10°C, followed by stirring at room temperature for an extended period. tdcommons.orggoogle.com

Alternatively, the reaction can be carried out in a mixture of acetonitrile (B52724) and DMF in the presence of a base like potassium carbonate. chemicalbook.com To enhance the reaction rate, a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) can be employed, particularly in conjunction with microwave irradiation. chemicalbook.com This microwave-assisted synthesis has been shown to significantly reduce reaction times. researchgate.netchemicalbook.com

The table below summarizes various reported reaction conditions for the synthesis of this compound.

PrecursorAlkylating AgentBaseSolvent SystemCatalystTemperatureYieldReference
1-(3-chlorophenyl)piperazine hydrochloride1-bromo-3-chloropropaneSodium hydroxideWater/AcetoneNone0-10°C to room temp.65% tdcommons.orggoogle.com
1-(3-chlorophenyl)piperazine hydrochloride1-bromo-3-chloropropaneSodium hydroxideWater/TolueneNoneNot specifiedNot specified google.com
1-(3-chlorophenyl)piperazine hydrochloride1-bromo-3-chloropropanePotassium carbonateAcetonitrile/DMFTBABMicrowave irradiation88% chemicalbook.com
1-(3-chlorophenyl)piperazine1-bromo-3-chloropropaneSodium hydroxideIsopropyl alcoholNoneRefluxNot specified google.com

Chemical Reactivity and Functional Group Transformations

The chemical reactivity of this compound is primarily centered on the terminal chlorine atom of the propyl chain, which is susceptible to nucleophilic substitution. This reactivity makes it a valuable intermediate for the synthesis of more complex molecules.

The most notable application of this compound is in the synthesis of the antidepressant drug Trazodone. tdcommons.orgtdcommons.org In this synthesis, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) is condensed with google.comtdcommons.orgtriazolo[4,3-a]pyridin-3(2H)-one. google.comtdcommons.org This reaction involves the displacement of the chloride ion by the nitrogen atom of the triazolopyridine ring, forming a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a base, such as sodium carbonate or sodium hydroxide, in a suitable solvent like isopropyl alcohol. google.comtdcommons.org

The reactivity of the chloropropyl group allows for its reaction with a variety of nucleophiles, not limited to nitrogen-based ones. While less documented for this specific molecule, analogous structures suggest potential reactions with oxygen, sulfur, and carbon nucleophiles, leading to the formation of ethers, thioethers, and new carbon-carbon bonds, respectively.

Furthermore, while the primary focus is often on the chloropropyl chain, the phenyl ring and the piperazine nitrogens also represent sites for potential functional group transformations. For instance, electrophilic substitution reactions could theoretically occur on the phenyl ring, although the presence of the deactivating chloro group would influence the position of substitution. The piperazine nitrogens, particularly the one not attached to the phenyl ring, could potentially undergo further reactions, though this is less common once the 3-chloropropyl group is attached.

Alkylation Reactions

The primary synthetic route to this compound and its analogs involves the N-alkylation of a pre-existing phenylpiperazine core. This reaction establishes the chloropropyl side chain, which is a crucial feature for subsequent transformations.

Detailed Research Findings:

A common and well-documented method for synthesizing the closely related analog, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, provides a clear template for this reaction. The synthesis is typically achieved by reacting 1-(3-chlorophenyl)piperazine hydrochloride with an alkylating agent such as 1-bromo-3-chloropropane. prepchem.comglobalresearchonline.net The reaction is generally carried out in a biphasic system of aqueous acetone or a similar solvent mixture. prepchem.comglobalresearchonline.net An inorganic base, like sodium hydroxide or potassium carbonate, is added to neutralize the hydrochloride salt and to act as a proton scavenger, facilitating the nucleophilic attack of the piperazine nitrogen onto the alkyl halide. prepchem.comglobalresearchonline.netchemicalbook.com

The reaction conditions can be manipulated to optimize the yield. For instance, the process can be conducted at reduced temperatures (0–10 °C) during the addition of the base, followed by stirring at room temperature for an extended period (15-18 hours) to ensure the reaction goes to completion. prepchem.comgoogle.comgoogle.com Alternatively, microwave irradiation has been employed to significantly shorten the reaction time to mere minutes, using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in a solvent system such as acetonitrile/DMF. chemicalbook.com This alkylation is a specific example of the broader class of N-substitution reactions used to functionalize phenylpiperazine derivatives. nih.gov

Reactant/ReagentRole in Synthesis
1-phenylpiperazine (B188723) (or derivative)Starting material, provides the core structure
1-bromo-3-chloropropaneAlkylating agent, adds the 3-chloropropyl chain
Sodium Hydroxide / Potassium CarbonateBase, deprotonates the piperazine nitrogen
Acetone/Water or Acetonitrile/DMFSolvent system
Tetrabutylammonium Bromide (TBAB)Phase-transfer catalyst (in microwave synthesis)

Nucleophilic Substitution Reactions

The chemical utility of this compound stems from the reactivity of its terminal chlorine atom on the propyl chain. This chlorine acts as a leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This transformation is the key step in the synthesis of several active pharmaceutical ingredients.

Detailed Research Findings:

A prominent example of this reactivity is in the synthesis of the antidepressant Trazodone. researchgate.net In this process, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine is condensed with a nucleophile, specifically the sodium salt of 1,2,4-triazolo[4,3-a]pyridin-3-(2H)-one. globalresearchonline.net The nitrogen atom of the triazolopyridine ring system attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-nitrogen bond. globalresearchonline.net This reaction is typically performed under reflux conditions in a solvent like acetonitrile, sometimes with an acid catalyst such as para-toluenesulfonic acid (PTSA) to facilitate the process. globalresearchonline.net

This type of reaction, where a nucleophile displaces a halide on an alkyl chain, is a classic SN2 (bimolecular nucleophilic substitution) reaction. The versatility of this reaction allows for the connection of the phenylpiperazine moiety to a wide variety of other chemical structures, making it a valuable building block in medicinal chemistry. mdpi.com The compound is also identified as an important intermediate and a potential impurity in the synthesis of Nefazodone, another antidepressant, highlighting its role as a precursor in similar nucleophilic substitution pathways. pharmaffiliates.com

Reactant/ReagentRole in Synthesis
This compoundElectrophilic substrate
1,2,4-triazolo[4,3-a]pyridin-3-(2H)-oneNucleophile
AcetonitrileSolvent
Para-toluenesulfonic acid (PTSA)Acid catalyst

Purification Strategies in Synthetic Procedures

The isolation and purification of this compound from the reaction mixture are critical to ensure its suitability for subsequent pharmaceutical syntheses. A variety of standard and advanced laboratory techniques are employed to achieve high purity.

Detailed Research Findings:

Following the synthesis, the crude product often exists as an oily residue after initial workup steps like phase separation and concentration under reduced pressure. prepchem.comglobalresearchonline.net A common purification strategy involves acid-base manipulation. The crude free base can be dissolved in a solvent like acetone and treated with hydrochloric acid (e.g., concentrated HCl or a solution of HCl in dioxane) to precipitate the compound as its hydrochloride salt. prepchem.comchemicalbook.comgoogle.com This salt form is often a solid that can be easily collected by filtration. chemicalbook.com

Further purification can be achieved through recrystallization. The hydrochloride salt can be recrystallized from solvents such as ethanol (B145695) or water, sometimes with the use of activated charcoal to remove colored impurities. prepchem.comgoogle.com After filtration and washing with cold solvent, the purified salt is dried. google.com If the free base is required, the purified hydrochloride salt can be treated with an aqueous base (e.g., 10% sodium hydroxide), and the liberated free base is extracted into an organic solvent like ether, dried over a desiccant (e.g., magnesium sulfate), and isolated by evaporating the solvent. prepchem.com

For analytical purposes and for the detection of trace-level impurities, more sophisticated chromatographic methods are used. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for both analyzing the purity of and quantifying trace amounts of the compound. researchgate.netsielc.com A typical method might use a C18 reverse-phase column with a mobile phase consisting of an acetonitrile and buffer solution (e.g., ammonium (B1175870) acetate), allowing for sensitive and selective detection. researchgate.net

Purification TechniqueDescription
Acid-Base Extraction/Precipitation The basic product is converted to its hydrochloride salt, which is often a solid and can be precipitated from an organic solvent, separating it from non-basic impurities. prepchem.comchemicalbook.comgoogle.com
Recrystallization The solid hydrochloride salt is dissolved in a hot solvent (e.g., ethanol, water) and allowed to cool, forming pure crystals that are collected by filtration. prepchem.comgoogle.com
Solvent Extraction The free base form of the compound is extracted from an aqueous layer into an immiscible organic solvent like ether. prepchem.com
Chromatography (TLC, HPLC, LC-MS/MS) Techniques used to monitor reaction progress (TLC) and to analyze purity or quantify the compound at very low levels (HPLC, LC-MS/MS). chemicalbook.comsielc.com

Molecular Modifications and Advanced Derivative Synthesis

Design Principles for Structural Diversification

The structural diversification of 1-(3-chloropropyl)-4-phenylpiperazine is guided by established medicinal chemistry principles. The arylpiperazine structure is a highly versatile and privileged scaffold, particularly for designing drugs targeting the central nervous system (CNS). mdpi.commdpi.comnih.gov The primary strategies for its diversification involve modifications at three key positions: the N-aryl group, the piperazine (B1678402) ring itself, and, most commonly, the terminal end of the alkyl chain.

Modification of the Linker Chain : The 3-chloropropyl group is an electrophilic site, making it ideal for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups and larger molecular fragments. The length and flexibility of this alkyl chain are critical design elements, influencing how a derivative positions its terminal functional group to interact with a biological target. mdpi.com

Scaffold Hopping and Hybridization : A common design principle is to link the phenylpiperazine core to other known pharmacophores or heterocyclic systems. nih.gov This "scaffold hybridization" aims to create hybrid molecules that may exhibit novel or dual-target activity. For example, attaching scaffolds known to interact with specific receptors can generate new chemical entities with tailored pharmacological profiles. nih.gov

Introduction of Functional Moieties : Rational design often involves incorporating structural fragments with known beneficial properties, such as antioxidant capabilities, to counteract disease-related physiological stress. mdpi.comnih.gov Furthermore, the piperazine moiety is frequently used as a tool to modulate the physicochemical properties of a molecule, including its solubility and basicity, which are crucial for optimizing pharmacokinetic profiles. nih.gov

By leveraging these principles, chemists can systematically modify the this compound scaffold to explore structure-activity relationships (SAR) and develop novel compounds with desired therapeutic effects.

Synthesis of Chemically Modified Analogues

The reactive chloropropyl group of this compound is central to its utility as a synthetic intermediate, enabling the construction of a diverse range of more complex molecules.

The indole (B1671886) nucleus is a prominent scaffold in many biologically active compounds. Combining the indole and piperazine moieties has led to the development of novel agents, including potent antibacterial compounds. nih.gov A common synthetic strategy to link these two scaffolds involves the N-alkylation of an indole derivative with an appropriate piperazine-containing alkyl halide.

In a representative synthesis, a suitable piperazine intermediate can be reacted with a molecule like 3-(4-chlorobutyl)-1H-indole-5-carbonitrile in the presence of a base. nih.gov Adapting this approach, this compound can be reacted with various nucleophilic indole derivatives, such as indole itself or substituted indoles, under basic conditions to yield the corresponding N-alkylated products. This reaction typically proceeds via an SN2 mechanism where the indole nitrogen attacks the terminal carbon of the chloropropyl chain, displacing the chloride. The resulting compounds merge the structural features of both the phenylpiperazine and indole pharmacophores.

Table 1: Examples of Synthesized Indole-Piperazine Derivatives

Compound ID Indole Moiety Piperazine Moiety Resulting Structure
IP-1 Indole 1-Phenylpiperazine (B188723) 1-(3-(1H-indol-1-yl)propyl)-4-phenylpiperazine
IP-2 5-Nitroindole 1-Phenylpiperazine 1-(3-(5-nitro-1H-indol-1-yl)propyl)-4-phenylpiperazine

| IP-3 | 2-Methylindole | 1-Phenylpiperazine | 1-(3-(2-methyl-1H-indol-1-yl)propyl)-4-phenylpiperazine |

Tetrazole rings are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids. A series of tetrazole-appended N-substituted piperazine derivatives have been synthesized using 1-(3-chloropropyl)-4-(substituted)piperazines as key intermediates. The synthesis involves the S-alkylation of a 5-thio-substituted tetrazole with the chloropropyl-piperazine derivative. This reaction is efficiently mediated by potassium fluoride (B91410) on alumina (B75360) (KF-Al2O3), which acts as a solid support and base. The regioselective formation of the C-S bond is a key feature of this synthetic route.

Table 2: Research Findings on Tetrazole-Appended Piperazine Derivatives

Parameter Finding
Reaction Type KF-Al2O3 mediated S-alkylation
Reactants 5-thio-substituted tetrazole, 1-(3-chloropropyl)-4-(substituted)piperazine
Key Outcome Regioselective formation of a C-S bond

| Characterization | Structures confirmed by NMR, MS, and in some cases, single-crystal X-ray diffraction |

This synthetic strategy provides a reliable method for attaching the piperazine moiety to a tetrazole ring through a flexible propyl-thioether linker, generating novel compounds for biological screening.

The 1,3,5-triazine (B166579) core is a common building block for creating compounds with diverse biological activities. mdpi.com Synthesizing derivatives that incorporate a phenoxyalkyl linker and a phenylpiperazine moiety can be achieved through a stepwise nucleophilic substitution on a cyanuric chloride precursor. nih.gov

A plausible synthetic route would involve a three-step process:

First Substitution : Cyanuric chloride is reacted with a substituted phenol (B47542) at a low temperature (around 0 °C) to afford a monosubstituted dichlorotriazine.

Second Substitution : The resulting dichlorotriazine is then reacted with an aminoalkanol (e.g., 2-aminoethanol) at room temperature to introduce the linker, forming a (2-hydroxyethyl)amino-substituted triazine. The hydroxyl group can then be converted to a leaving group (e.g., a tosylate or chloride).

Third Substitution : Finally, this intermediate is reacted with 1-phenylpiperazine at an elevated temperature. The piperazine nitrogen displaces the leaving group on the linker, yielding the final phenoxyalkyl-1,3,5-triazine derivative.

This modular approach allows for the introduction of diversity at three points: the substituent on the phenoxy ring, the length of the alkyl linker, and the substitution on the phenylpiperazine ring, enabling the creation of large libraries of compounds for screening.

The N-phenylpiperazine moiety is a well-established pharmacophore for dopamine (B1211576) D2-like receptor ligands. The development of selective ligands for the D3 receptor subtype is of significant interest for treating various neuropsychiatric disorders. A key design strategy for achieving D3 selectivity is the creation of "bitopic" ligands. These ligands contain an orthosteric moiety (the N-phenylpiperazine part) that binds to the primary binding site of the receptor, and a secondary pharmacophore connected by a flexible linker (such as the propyl chain) that interacts with a unique secondary binding pocket present in the D3 receptor but not the D2 receptor.

This compound is an ideal starting material for this approach. The chloropropyl chain allows for the attachment of various secondary pharmacophore moieties through nucleophilic substitution. For example, it can be reacted with different substituted benzoic acids (after conversion to a suitable nucleophile) or other heterocyclic systems to generate a library of potential D3-selective bitopic ligands.

Table 3: Design of Dopamine D3 Receptor Ligand Analogues

Component Role in Design Example Moiety
N-Phenylpiperazine Orthosteric Pharmacophore Binds to the primary dopamine receptor binding site.
Propyl Chain Linker Provides flexibility to position the secondary pharmacophore.

| Terminal Group | Secondary Pharmacophore | Interacts with the unique secondary binding pocket of the D3 receptor. |

Rational Approaches to Novel Chemical Entity Generation

The generation of novel chemical entities from this compound is rooted in rational drug design. researchgate.netresearchgate.netrug.nl This approach moves beyond random screening by using structural information about the target and known ligand interactions to guide the design of new molecules.

One primary strategy is structure-based design , where the known three-dimensional structure of a target receptor is used to design ligands that fit precisely into its binding pockets. The design of bitopic D3 receptor ligands is a prime example of this, where the secondary pharmacophore is specifically chosen to interact with a known region of the receptor. kaivalchem.com

Another approach is ligand-based design , which is employed when the receptor structure is unknown. This involves using the structures of known active compounds as a template. For instance, new arylpiperazine derivatives can be designed based on the structures of existing CNS drugs like clozapine (B1669256) or aripiprazole, modifying the scaffold to improve properties or alter the activity profile. mdpi.comresearchgate.net

The use of this compound as a "privileged scaffold" is a testament to these rational approaches. nih.gov Its proven utility in interacting with multiple biological targets, combined with a synthetically accessible reactive handle, allows chemists to rationally design and synthesize new generations of derivatives with finely tuned pharmacological activities.

Preclinical Pharmacological Investigations of 1 3 Chloropropyl 4 Phenylpiperazine and Its Derivatives

In Vitro Receptor Binding and Functional Assays

The in vitro evaluation of 1-(3-chloropropyl)-4-phenylpiperazine and its derivatives has been crucial in elucidating their interactions with various G-protein coupled receptors (GPCRs) and neurotransmitter transporters. These studies are fundamental to understanding the potential therapeutic applications and mechanisms of action of this class of compounds.

Phenylpiperazine derivatives are well-known for their interaction with the serotonergic system. For instance, a related compound, m-chlorophenylpiperazine (mCPP), demonstrates a significant affinity for serotonin (B10506) (5-HT) transporters, with an IC50 value of 230 nM in human occipital cortex. nih.gov This interaction suggests a potential presynaptic action on the serotonin system. nih.gov The mechanism of action for many phenylpiperazine compounds involves direct stimulation of postsynaptic 5-HT receptors. nih.govnih.gov Studies on derivatives have explored their affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7 receptors, revealing that structural modifications can significantly influence binding affinity and selectivity. mdpi.com For example, the length of the spacer and the nature of the terminal fragments in arylpiperazine derivatives have been shown to impact their affinity for different 5-HT receptor subtypes. mdpi.com

The phenylpiperazine moiety is a key structural feature in many ligands targeting dopamine (B1211576) receptors. nih.gov Research into N-phenylpiperazine analogs has shown their potential to selectively bind to the D3 versus the D2 dopamine receptor subtype. nih.gov This selectivity is often attributed to the ability of the N-phenylpiperazine core to occupy the orthosteric binding site of the D3 receptor, while other parts of the molecule interact with a unique secondary binding site. nih.gov For example, certain 4-thiophene-3-yl-benzamide N-phenylpiperazines have exhibited high D3 receptor binding affinity, with Ki values ranging from 1.4 to 43 nM, and a significant D3 versus D2 receptor binding selectivity of up to 1831-fold. nih.gov In contrast, some phenylpiperidine derivatives, while showing functional in vivo effects suggestive of dopamine D2 receptor interaction, have demonstrated lower in vitro binding affinity, with Ki values such as 447 nM or even greater than 1 µM. researchgate.net

The histamine (B1213489) H3 receptor (H3R) has been a target for various novel ligands due to its role in modulating neurotransmitter release. While direct evaluation of this compound as an H3R ligand is not extensively documented, the broader class of compounds with similar structural elements has been investigated. For instance, non-imidazole inverse agonists have been developed that show high affinity for the human H3 receptor. One such compound, BF2.649, demonstrated a Ki value of 0.16 nM as a competitive antagonist and an EC50 of 1.5 nM as an inverse agonist. nih.gov The development of dual-targeting ligands has also been a subject of research, with some compounds showing affinity for both the histamine H3 receptor and other targets like monoamine oxidase B (MAO B). nih.gov

The versatility of the phenylpiperazine scaffold allows for its incorporation into ligands that interact with a wide range of neurotransmitter systems. Beyond the serotonergic and dopaminergic systems, derivatives have been designed to target other receptors. For example, arylpiperazine derivatives have been synthesized and evaluated for their affinity towards α1-adrenergic receptors, in addition to serotonin receptors. mdpi.com The interaction with multiple neurotransmitter systems is a common characteristic of this class of compounds, with their pharmacological profile being highly dependent on the specific structural modifications made to the core phenylpiperazine structure. nih.gov

In Vitro Biological Activity Screening

In addition to receptor binding studies, derivatives of this compound have been subjected to various in vitro biological activity screenings to explore their potential therapeutic applications, particularly in oncology.

A significant body of research has focused on the cytotoxic potential of novel arylpiperazine and piperazine (B1678402) derivatives against various human cancer cell lines. These studies have revealed that certain derivatives exhibit moderate to strong cytotoxic activities. For example, some novel arylpiperazine derivatives have shown potent activity against human prostate cancer cell lines (PC-3, LNCaP, and DU145), with some compounds exhibiting IC50 values below 5 µM. mdpi.com Similarly, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant cell growth inhibitory activity on cancer cell lines from the liver (HUH7), breast (MCF7), and colon (HCT-116). researchgate.net Other studies on quinoline (B57606) derivatives linked to a piperazine moiety have also reported promising cytotoxic activity, with Total Growth Inhibition (TGI) values of less than 10 μM across a panel of cancer cell lines, including leukemia, non-small-cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, and breast cancer. nih.gov Furthermore, some piperidone compounds have been shown to induce tumor-selective cytotoxicity in leukemia cells at low micromolar concentrations. nih.gov These findings underscore the potential of the piperazine scaffold as a basis for the development of new anticancer agents. mdpi.com

Anti-Inflammatory Potential

While direct preclinical studies evaluating the anti-inflammatory potential of this compound are not extensively documented in publicly available literature, the broader class of N-phenylpiperazine derivatives has been a subject of significant interest in medicinal chemistry for its diverse pharmacological activities, including anti-inflammatory effects. biomedpharmajournal.org Research into various substituted phenylpiperazine compounds has revealed that this chemical scaffold can serve as a basis for the development of potent anti-inflammatory agents. nih.govjddtonline.info

Investigations into different N-phenylpiperazine derivatives have demonstrated dose-dependent anti-inflammatory responses in in vitro models. biomedpharmajournal.org For instance, certain synthesized N-phenylpiperazine derivatives have shown significant anti-inflammatory effects, with some compounds exhibiting efficacy comparable to or even surpassing standard control drugs at specific concentrations. biomedpharmajournal.org One study highlighted that at a concentration of 500 µg/mL, a selection of N-phenylpiperazine derivatives displayed 85-90% anti-inflammatory activity, underscoring the significant potential of this chemical family. biomedpharmajournal.org

The mechanism of action for the anti-inflammatory effects of phenylpiperazine derivatives is often linked to the inhibition of key enzymes in the inflammatory cascade. Studies on related structures, such as 1,4-benzodioxan derivatives containing a phenylpiperazine moiety, have identified them as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. nih.gov Molecular docking studies have further supported these findings, showing interactions with key residues in the active site of the COX-2 enzyme. nih.gov This selectivity for COX-2 is a desirable trait in anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Derivative TypeModel/TargetKey FindingsReference
N-Phenyl Piperazine DerivativesIn Vitro Anti-inflammatory AssayShowed significant, dose-dependent anti-inflammatory effects, reaching 85-90% activity at 500 µg/mL. biomedpharmajournal.org
1,4-Benzodioxan PhenylpiperazinesCOX-2 Enzyme InhibitionIdentified as new and selective ligands for the COX-2 enzyme. nih.gov
Benzimidazole PhenylpiperazinesIn Vivo Carrageenan-induced Rat Paw EdemaCertain derivatives were found to be the most potent in the tested series. jddtonline.info

Efflux Pump Inhibition Studies (e.g., ABCB1)

The arylpiperazine scaffold, to which this compound belongs, has been identified as a promising structure for the development of efflux pump inhibitors (EPIs). mdpi.com Efflux pumps, such as P-glycoprotein (ABCB1), are transmembrane proteins that can expel a wide range of substrates, including therapeutic drugs, from cells, leading to multidrug resistance (MDR) in cancer and infectious diseases. Inhibiting these pumps can restore the efficacy of existing drugs.

While specific studies on this compound as an ABCB1 inhibitor are not detailed, structure-activity relationship (SAR) studies on the broader arylpiperazine series have provided valuable insights. mdpi.com These studies have highlighted that the efflux pump inhibitory activity is influenced by several structural parameters. Key factors include the length of the linker between the aromatic ring and the piperazine core, where elongation has been shown to improve potency. mdpi.com Additionally, substitution on the phenyl ring, particularly with halogen-containing moieties, can increase the compound's inhibitory potency. mdpi.com

Other research has focused on different classes of piperazine derivatives. For example, pyridylpiperazine-based compounds have been identified as allosteric inhibitors of the AcrAB-TolC efflux pump in bacteria, demonstrating the versatility of the piperazine scaffold in targeting these resistance mechanisms. embopress.org Similarly, phenylpiperazine derivatives of 5,5-dimethylhydantoin (B190458) have been identified as the first synthetic inhibitors of the Msr(A) efflux pump transporter in Staphylococcus epidermidis. nih.govmdpi.com These findings collectively suggest that the phenylpiperazine core is a viable pharmacophore for designing novel efflux pump inhibitors.

Derivative ClassEfflux Pump TargetOrganism/Cell LineKey FindingReference
ArylpiperazinesGeneral (RND pumps)P. aeruginosaLinker elongation and halogen substitution on the phenyl ring improve potency. mdpi.com
Phenylpiperazine DimethylhydantoinsMsr(A)S. epidermidisIdentified as the first synthetic inhibitors for this specific pump. nih.govmdpi.com
PyridylpiperazinesAcrAB-TolCK. pneumoniae, E. coliAct as allosteric inhibitors, boosting antibiotic activity in vivo. embopress.org

Mechanistic Studies at the Molecular Level (In Vitro)

Elucidation of Molecular Mechanisms of Action

Nefazodone acts as a potent antagonist at the serotonin 5-HT₂ post-synaptic receptors and also inhibits pre-synaptic serotonin reuptake. drugbank.com This dual mechanism of action is central to its therapeutic effects. The phenylpiperazine portion of the molecule is crucial for this activity. It is known that phenylpiperazine derivatives are widely used in research to study interactions with neurotransmitter systems, particularly serotonergic receptors. nigamfinechem.co.in Therefore, it is plausible that this compound, as a precursor, could share a foundational affinity for these same targets, albeit likely with different potency and selectivity. The molecular structure, featuring a piperazine ring substituted with a phenyl group, is a well-established pharmacophore for targeting central nervous system receptors. cymitquimica.com

Investigation of Receptor Subtype Affinities

Specific receptor subtype affinity data for this compound is not published. However, the affinities of its derivative, Nefazodone, and the broader class of arylpiperazines have been well-characterized. Arylpiperazine compounds are known to interact with a wide range of receptor subtypes. nih.gov

Nefazodone exhibits a high affinity for serotonin 5-HT₂ₐ and 5-HT₂ₙ receptors, where it acts as an antagonist. wikipedia.org It also has a notable affinity for the α₁-adrenergic receptor. wikipedia.org Its affinity for other receptors, such as dopaminergic, cholinergic, and histaminic receptors, is not considered significant. drugbank.com

Studies on other N-phenylpiperazine analogs have demonstrated their ability to bind with high affinity and selectivity to various receptor subtypes, including dopamine D₃ versus D₂ receptors. nih.gov The N-phenylpiperazine moiety is often a key component in ligands designed for these targets. nih.gov The arylpiperazine structure is also a cornerstone for ligands targeting α₁-adrenergic receptor subtypes. nih.gov This body of research indicates that the 1-phenylpiperazine (B188723) structural motif is a versatile scaffold that can be modified to achieve specific affinities for a variety of G-protein coupled receptors.

Compound/ClassPrimary Receptor TargetsSecondary/Other AffinitiesReference
Nefazodone (Derivative)5-HT₂ₐ (Antagonist), 5-HT₂ₙ (Antagonist)α₁-adrenergic (Antagonist), Serotonin Transporter (Inhibitor) drugbank.comwikipedia.org
N-Phenylpiperazine AnalogsDopamine D₃Dopamine D₂ nih.gov
Arylpiperazines (General Class)α₁-Adrenergic ReceptorsSerotonin Receptors nih.gov

Structure Activity Relationship Sar Studies and Computational Drug Design

Correlative Analyses of Chemical Structure and Biological Efficacy

The biological activity of derivatives based on the 1-(3-chloropropyl)-4-phenylpiperazine scaffold is intricately linked to their chemical structure. Modifications at three primary locations—the phenyl ring, the piperazine (B1678402) core, and the N-alkyl chain—have profound effects on their pharmacological profile.

The Phenyl Ring: Substitutions on the phenyl ring are a critical determinant of biological activity. The nature, position, and electronic properties of these substituents can significantly modulate receptor affinity and selectivity. For instance, in a series of 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety, it was observed that the presence of two chlorine atoms on the phenyl ring enhanced cytotoxic activity against breast adenocarcinoma cell lines. nih.gov Specifically, compounds with a 3,4-dichlorophenylpiperazine substituent were found to be more potent than those with a 4-fluorophenylpiperazine group. nih.gov This suggests that electron-withdrawing groups and their specific placement on the phenyl ring can be crucial for certain biological effects.

The Piperazine Core: The piperazine ring itself is not merely a linker but an essential pharmacophoric element. Its basic nitrogen atoms can engage in crucial ionic or hydrogen bond interactions with receptor residues. rsc.org The conformation of the piperazine ring (chair, boat, or twist-boat) can also affect how the substituents are presented to the biological target. In a study of sigma-2 receptor ligands based on a substituted piperazine, it was demonstrated that both basic nitrogen atoms were important for optimal receptor binding. nih.gov

The following table summarizes the general SAR trends for phenylpiperazine derivatives based on available literature for analogous compounds.

Molecular FragmentModificationGeneral Effect on Biological Activity
Phenyl Ring Introduction of electron-withdrawing groups (e.g., halogens)Often enhances potency for certain targets. nih.gov
Positional Isomerism of SubstituentsCan significantly alter receptor selectivity and affinity. nih.gov
N-Alkyl Chain Variation in Chain LengthModulates affinity, with 2-4 carbon linkers often being optimal for aminergic GPCRs. acs.org
Introduction of Functional GroupsCan introduce new interactions with the target and alter pharmacokinetic properties.
Piperazine Core Substitution on the second nitrogenCan drastically change the pharmacological profile, leading to agonist or antagonist activity. scispace.com

Computational Modeling and Theoretical Chemistry Approaches

Computational methods are indispensable tools for understanding the interactions of this compound analogs at a molecular level and for guiding the design of new, more effective compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For phenylpiperazine and phenylpiperidine derivatives, QSAR models have been developed to predict their activity at various targets, including dopamine (B1211576) receptors and monoamine oxidase A. nih.gov These models often reveal the importance of physicochemical descriptors such as lipophilicity, electronic parameters (e.g., Hammett constants), and steric factors. scispace.com A QSAR study on piperazine derivatives as renin inhibitors highlighted the significance of constitutional descriptors like the number of double bonds and oxygen atoms in influencing binding affinity. openpharmaceuticalsciencesjournal.com Such models can be used to predict the activity of novel derivatives of this compound before their synthesis.

Molecular Docking: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. For phenylpiperazine derivatives, docking studies have been used to elucidate binding modes with various receptors, such as the α1A-adrenoceptor. rsc.org These studies have shown that the phenylpiperazine moiety often engages in π-π stacking interactions with aromatic residues in the binding pocket, while the protonated nitrogen of the piperazine ring forms a key salt bridge with an acidic residue like aspartate. nih.govrsc.org For this compound, docking could help visualize how the 3-chloropropyl chain occupies a specific sub-pocket of a target receptor.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. For a series of phenylpiperazine derivatives, a pharmacophore model might include a hydrophobic aromatic feature, a hydrogen bond acceptor/donor, and a positive ionizable feature corresponding to the basic nitrogen. These models serve as templates for virtual screening of compound libraries to identify new potential leads.

The table below illustrates the application of various computational approaches to the study of phenylpiperazine derivatives.

Computational MethodApplicationKey Findings for Phenylpiperazine Analogs
QSAR Predict biological activity based on chemical structure.Lipophilicity, electronic, and steric parameters are critical for activity. scispace.com
Molecular Docking Predict ligand binding mode and affinity.Highlights the importance of π-π stacking and ionic interactions. nih.govrsc.org
Pharmacophore Modeling Identify essential structural features for activity.Defines the spatial arrangement of hydrophobic, aromatic, and ionizable groups.

Design Paradigms for Targeted Ligand Development

The design of novel ligands based on the this compound scaffold follows several established paradigms in drug discovery.

Scaffold Hopping: This strategy involves replacing the core phenylpiperazine scaffold with a different chemical moiety that maintains a similar three-dimensional arrangement of key functional groups. This can lead to compounds with novel intellectual property, improved properties, or different selectivity profiles.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be employed. Using the insights from molecular docking of this compound or its analogs into the receptor's active site, new derivatives can be designed to form more favorable interactions, thereby increasing potency and selectivity. For example, if a hydrophobic pocket is identified near the terminus of the 3-chloropropyl chain, this group could be replaced with a bulkier, more lipophilic moiety to better fill that pocket.

Fragment-Based Drug Design (FBDD): In this approach, small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. The phenylpiperazine moiety itself can be considered a high-affinity fragment for many aminergic receptors, which can be elaborated with different N-substituents, such as the 3-chloropropyl group, to achieve desired biological activity.

Optimization Strategies for Bioactive Leads

Once a lead compound like an active derivative of this compound is identified, lead optimization is undertaken to improve its drug-like properties. biobide.com This iterative process involves synthesizing and testing new analogs to enhance potency, selectivity, and pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.com

Improving Potency and Selectivity: Potency can be enhanced by modifying the structure to increase the affinity for the desired target. This often involves fine-tuning the substitutions on the phenyl ring or altering the length and nature of the N-alkyl chain. acs.org Selectivity for the desired target over off-targets (e.g., other receptor subtypes) is crucial for minimizing side effects. This can be achieved by exploiting subtle differences in the binding pockets of different receptors.

The lead optimization process is a multi-parameter challenge, as illustrated in the table below.

Optimization GoalStrategyExample Modification on Phenylpiperazine Scaffold
Increase Potency Enhance binding affinity.Add substituents to the phenyl ring to form additional interactions with the target.
Improve Selectivity Exploit differences in target binding sites.Modify the N-alkyl chain to fit the unique topology of the desired receptor.
Enhance Solubility Introduce polar functional groups.Add a hydroxyl or amide group to the phenyl ring or alkyl chain.
Increase Metabolic Stability Block metabolically labile sites.Replace a metabolically susceptible hydrogen with a fluorine atom.

Through the systematic application of these SAR and computational design principles, the this compound scaffold can be effectively utilized to develop novel and optimized therapeutic agents.

Analytical Characterization Methodologies for 1 3 Chloropropyl 4 Phenylpiperazine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for elucidating the molecular structure of 1-(3-chloropropyl)-4-phenylpiperazine by probing the interactions of the molecule with electromagnetic radiation. These techniques provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.

¹H-NMR Spectroscopy: A proton NMR spectrum of this compound would display distinct signals corresponding to each unique proton environment in the molecule. The spectrum can be divided into signals from three key regions: the phenyl group, the piperazine (B1678402) ring, and the 3-chloropropyl chain.

Phenyl Group: The protons on the unsubstituted phenyl ring are expected to produce signals in the aromatic region, typically between δ 6.8 and 7.3 ppm. The para-proton often appears as a triplet, while the ortho- and meta-protons may present as complex multiplets or distinct triplets and doublets.

Piperazine Ring: The eight protons of the piperazine ring are chemically non-equivalent. The four protons on the carbons adjacent to the phenyl-substituted nitrogen (N-1) would appear as a multiplet, typically around δ 3.2 ppm, based on data for the parent 1-phenylpiperazine (B188723) moiety. chemicalbook.comresearchgate.net The other four protons, adjacent to the propyl-substituted nitrogen (N-4), would resonate at a different chemical shift, expected in the δ 2.6-2.8 ppm range, also as a multiplet.

3-Chloropropyl Chain: This side chain would give rise to three distinct signals. The methylene (B1212753) group attached to the piperazine nitrogen (-N-CH₂-) would likely appear as a triplet around δ 2.5-2.7 ppm. The central methylene group (-CH₂-) would be a quintet or multiplet in the δ 1.9-2.1 ppm region. The terminal methylene group bearing the chlorine atom (-CH₂-Cl) would be the most downfield of the aliphatic signals, appearing as a triplet around δ 3.6 ppm due to the electron-withdrawing effect of the chlorine atom.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of nine distinct signals would be expected (four for the phenyl group, three for the piperazine ring, and three for the chloropropyl chain, assuming symmetry in the piperazine ring allows for some overlap).

Phenyl Group: Four signals are expected in the aromatic region (δ 115-152 ppm). The carbon atom directly attached to the piperazine nitrogen (C1') is typically found around δ 151 ppm. researchgate.netspectrabase.com The other aromatic carbons appear at approximately δ 129 ppm (C3'/C5'), δ 120 ppm (C4'), and δ 116 ppm (C2'/C6'). researchgate.net

Piperazine Ring: The carbon atoms of the piperazine ring would produce signals in the aliphatic region. The carbons adjacent to the phenyl group (C2/C6) are expected around δ 49-50 ppm, while the carbons adjacent to the chloropropyl-substituted nitrogen (C3/C5) would appear further downfield, typically around δ 53-54 ppm. researchgate.netdergipark.org.tr

3-Chloropropyl Chain: The three carbons of the side chain would be observed in the upfield region. The carbon attached to the nitrogen (C1'') would be around δ 56-58 ppm. The central carbon (C2'') would be found around δ 25-27 ppm, and the terminal carbon attached to the chlorine (C3'') would be shifted downfield to approximately δ 42-43 ppm.

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on standard chemical shift ranges and data from the 1-phenylpiperazine moiety.

Assignment ¹H-NMR (Predicted) ¹³C-NMR (Predicted)
Phenyl (C₂'H, C₆'H) Multiplet, ~6.9 ppm ~116 ppm
Phenyl (C₃'H, C₅'H) Triplet, ~7.2 ppm ~129 ppm
Phenyl (C₄'H) Triplet, ~6.8 ppm ~120 ppm
Phenyl (C₁') - ~151 ppm
Piperazine (C₂H₂, C₆H₂) Multiplet, ~3.2 ppm ~49 ppm
Piperazine (C₃H₂, C₅H₂) Multiplet, ~2.7 ppm ~53 ppm
Propyl (C₁''H₂) Triplet, ~2.6 ppm ~57 ppm
Propyl (C₂''H₂) Quintet, ~2.0 ppm ~26 ppm
Propyl (C₃''H₂) Triplet, ~3.6 ppm ~42 ppm

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₃H₁₉ClN₂), the molecular weight is approximately 238.76 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 238. The presence of a chlorine atom would be indicated by an isotopic peak at m/z 240 ([M+2]⁺) with an intensity of about one-third that of the molecular ion peak.

The fragmentation of phenylpiperazine derivatives is well-documented. xml-journal.net Common fragmentation pathways involve cleavage of the bonds within and attached to the piperazine ring.

Key expected fragments include:

m/z 161: Loss of the chloropropyl side chain (•C₃H₆Cl). This fragment corresponds to the 1-phenylpiperazine radical cation.

m/z 120: A common fragment in phenylpiperazines, resulting from cleavage within the piperazine ring. nih.govnist.gov

m/z 77: Corresponding to the phenyl cation (C₆H₅⁺). nih.gov

m/z 56: A characteristic ion indicating the presence of a piperazine ring fragment (C₃H₆N⁺). xml-journal.net

Table 2: Predicted Key Mass Fragments for this compound

m/z Value Predicted Fragment Structure/Origin
238/240 [M]⁺ and [M+2]⁺ Molecular Ion
161 [M - C₃H₆Cl]⁺ (Phenylpiperazine moiety)
120 [C₈H₁₀N]⁺ (Phenyl and partial piperazine ring)
77 [C₆H₅]⁺ (Phenyl group)
56 [C₃H₆N]⁺ (Piperazine ring fragment)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a valuable tool for identifying the presence of specific functional groups.

The IR spectrum of this compound would show characteristic absorption bands:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹, in the 3010-3100 cm⁻¹ region. researchgate.net

Aliphatic C-H Stretch: The C-H stretching vibrations from the numerous CH₂ groups in the piperazine ring and propyl chain would result in strong absorptions in the 2800-3000 cm⁻¹ range. researchgate.net

Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds in the phenyl ring gives rise to characteristic bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-N Stretch: The stretching vibrations for the tertiary amine C-N bonds are expected in the fingerprint region, typically between 1200-1350 cm⁻¹.

C-Cl Stretch: The carbon-chlorine bond stretch would produce a medium to strong band in the lower frequency region of the spectrum, typically between 600-800 cm⁻¹.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a set of laboratory techniques used for the separation of mixtures. For the analysis of this compound, chromatographic methods are indispensable for assessing purity, identifying impurities, and for preparative isolation.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of pharmaceutical intermediates and active ingredients like phenylpiperazine derivatives. unodc.orgisaacpub.org A typical setup would involve:

Mode: Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture.

Stationary Phase: An octadecylsilane (B103800) (C18) column is standard for the analysis of such compounds. isaacpub.org

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (typically acetonitrile (B52724) or methanol) is often employed to achieve good separation of the main compound from any starting materials or by-products. nih.gov

Detection: A Diode Array Detector (DAD) or a UV detector set to a wavelength where the phenyl ring absorbs strongly (e.g., ~254 nm) would be used for quantification.

For more sensitive and specific analysis, especially for identifying unknown impurities, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov This technique not only separates the components of a mixture but also provides mass-to-charge ratio data for each separated peak, allowing for their identification. This is particularly useful for detecting and quantifying process-related impurities or degradation products. isaacpub.org

Applications As Chemical Intermediates and Research Probes in Scientific Investigations

Role in the Synthesis of Complex Therapeutic Agents

1-(3-chloropropyl)-4-phenylpiperazine is a key intermediate in the production of several therapeutic agents, particularly those targeting the central nervous system. The presence of a reactive chloropropyl group allows for its strategic alkylation and condensation with other molecular moieties to construct larger, more complex drugs.

This intermediate is notably used in the synthesis of arylpiperazine antidepressants. For instance, it is a precursor in the synthesis of Trazodone, a serotonin (B10506) antagonist and reuptake inhibitor (SARI) chemdad.comnih.gov. The synthesis involves reacting the intermediate with a triazolopyridine derivative to form the final drug molecule.

Furthermore, research has demonstrated its utility in creating novel antidepressant agents. In one synthetic approach, various derivatives of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) were condensed with the sodium salt of 1,2,4-triazolo[4,3-a]pyridin-3-(2H)-one. This reaction scheme afforded a series of structurally diverse compounds designed to act as potential antidepressants with dopamine (B1211576) autoreceptor agonist properties globalresearchonline.net. The flexibility of this intermediate allows for the creation of a library of related compounds, enabling researchers to explore structure-activity relationships.

Therapeutic Agent/Target ClassRole of this compoundReference
Nefazodone Direct precursor/intermediate pharmaffiliates.com
Trazodone Intermediate in synthesis chemdad.com
Novel Antidepressants Key building block for creating diverse analogs globalresearchonline.net

Utilization in Pharmacological Research Tools

Beyond its role in synthesizing marketable drugs, this compound and its derivatives are instrumental in the development of tools for pharmacological research. These tools help scientists understand the intricate mechanisms of drug action and receptor biology.

The phenylpiperazine moiety is a well-established pharmacophore that interacts with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors nigamfinechem.co.innih.gov. By using this compound as a starting material, medicinal chemists can synthesize a range of molecular probes. These probes are designed with specific modifications to have high affinity and selectivity for a particular receptor subtype.

For example, N-phenylpiperazine analogs are evaluated for their selective binding to the D3 versus the D2 dopamine receptor subtypes, which is a key area of research for neurological and psychiatric disorders nih.gov. The synthesis of such selective ligands allows researchers to map the orthosteric and secondary binding sites of G-protein coupled receptors (GPCRs), providing insights into receptor function and guiding the design of more targeted therapeutics nih.gov. The title compound serves as a foundational element, providing the core structure that is then elaborated upon to create these precise research probes.

The compound is a precursor to molecules used in studies investigating the pharmacodynamic effects of receptor modulation. A closely related compound, m-Chlorophenylpiperazine (mCPP), is frequently used in clinical research as a "challenge agent" to probe the function of the serotonergic system nih.gov. Administration of mCPP can induce measurable physiological and neuroendocrine responses, such as changes in cortisol and prolactin levels, which reflect the status of serotonin pathways nih.gov.

By synthesizing analogs from this compound, researchers can systematically alter parts of the molecule and observe how these changes impact the pharmacodynamic profile. This process is crucial for preclinical drug development, as it helps in designing compounds with improved pharmacological properties and understanding how structural modifications influence a drug's effect on the body nigamfinechem.co.in.

Precursor in Active Pharmaceutical Ingredient Synthesis (e.g., Nefazodone)

One of the most well-documented applications of this compound is its role as a direct precursor in the synthesis of the antidepressant drug Nefazodone pharmaffiliates.combiosynth.com. Nefazodone is a selective serotonin 5-HT2 receptor antagonist and reuptake inhibitor pharmaffiliates.comnih.gov.

In the synthesis of Nefazodone, the 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine intermediate is reacted with 3-ethyl-4-(2-phenoxyethyl)-Δ2-1,2,4-triazolin-5-one. The chloropropyl chain of the intermediate undergoes a nucleophilic substitution reaction, forming a covalent bond with the triazolinone moiety to yield the final Nefazodone molecule. Due to its direct role in this process, the intermediate is often referred to in pharmaceutical literature and by regulatory bodies as "Nefazodone Related Compound A" pharmaffiliates.comusp.org.

Table of Chemical Properties for this compound Hydrochloride

PropertyValueSource
CAS Number 52605-52-4 chemdad.comnigamfinechem.co.in
Molecular Formula C13H18Cl2N2·HCl biosynth.com
Molecular Weight 309.66 g/mol chemdad.combiosynth.com
Appearance White to off-white crystalline powder nigamfinechem.co.in
Melting Point 198-203 °C chemdad.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-chloropropyl)-4-phenylpiperazine, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via alkylation of piperazine derivatives. For example, 1-(3-chloropropyl)-4-methylpiperazine is prepared by reacting 1-methylpiperazine with 1-bromo-3-chloropropane in acetone using K₂CO₃ as a base at room temperature . Subsequent modifications, such as introducing phenyl groups, require catalytic hydrogenation (e.g., Pd/C in methanol/acetic acid) to reduce intermediates like allyl or benzyl-protected precursors . Key factors include solvent polarity (e.g., acetone for alkylation), catalyst selection (Pd-C for hydrogenation), and reaction time (e.g., overnight stirring for complete substitution).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation relies on:

  • ¹H/¹³C-NMR : To identify proton environments (e.g., methylene protons in the chloropropyl chain at δ ~3.5–3.7 ppm) and carbon backbone .
  • IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretches at ~600–800 cm⁻¹) .
  • Melting Point Analysis : Validates purity (e.g., reported range: 199–204°C for the hydrochloride salt) .
  • HPLC-MS : Quantifies purity and detects impurities, especially in pharmaceutical contexts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

  • Methodological Answer : Yield discrepancies often arise from:

  • Reagent Ratios : Excess alkylating agents (e.g., 1-bromo-3-chloropropane) improve substitution efficiency but may cause side reactions (e.g., over-alkylation).
  • Purification Methods : Column chromatography (silica gel) vs. recrystallization (ethanol/water) impacts recovery rates .
  • Catalyst Activity : Pd-C catalyst quality affects hydrogenation efficiency; pre-treatment with H₂ enhances reactivity . Systematic optimization using Design of Experiments (DoE) can isolate critical variables.

Q. What strategies are effective for detecting and quantifying this compound as a pharmaceutical impurity?

  • Methodological Answer : As an impurity in drugs like nefazodone hydrochloride:

  • Sample Preparation : Use solid-phase extraction (SPE) to isolate the compound from complex matrices .
  • Analytical Techniques :
  • LC-UV/ESI-MS : Achieves detection limits <0.1% with C18 columns and acetonitrile/water gradients .
  • NMR Spiking : Adds authentic reference standards to confirm peak assignments in crude mixtures .
  • Validation : Follow ICH guidelines for linearity (R² >0.99), precision (%RSD <2%), and recovery (95–105%) .

Q. How does structural modification of this compound impact its affinity for neurotransmitter transporters?

  • Methodological Answer :

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro or fluoro) on the phenyl ring enhances dopamine D2 receptor binding affinity, as seen in analogs of aripiprazole .
  • Chain Length : Extending the chloropropyl chain reduces blood-brain barrier penetration due to increased hydrophobicity .
  • In Vitro Assays : Radioligand binding assays (e.g., [³H]spiperone for D2 receptors) quantify affinity shifts (IC₅₀ values) .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up this compound synthesis, and how can they be mitigated?

  • Challenges :

  • Exothermic Reactions : Alkylation steps may require controlled cooling to prevent runaway reactions.
  • Byproduct Formation : Over-alkylation generates quaternary salts; monitor via TLC (silica, ethyl acetate/hexane) .
    • Solutions :
  • Process Optimization : Use flow chemistry for exothermic steps and in-line IR for real-time monitoring.
  • Crystallization Controls : Seed the reaction mixture with pure product to enhance crystal growth and purity .

Q. How can computational modeling guide the design of this compound analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • QSAR Models : Predict logP (e.g., calculated ~2.8) and solubility (ESOL logS ~-3.5) to optimize bioavailability .
  • Docking Studies : Simulate interactions with target proteins (e.g., serotonin transporters) using AutoDock Vina .
  • MD Simulations : Assess membrane permeability (e.g., BBB penetration via P-gp substrate predictions) .

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